![molecular formula C17H18ClNO3 B594149 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride CAS No. 1823274-68-5](/img/structure/B594149.png)
1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride
Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride, also known as 1-benzodioxolyl-2-benzylaminopropan-1-one hydrochloride, is an organic compound with the molecular formula C17H17NO2•HCl. It is a white crystalline powder that is used in a variety of scientific applications, including organic synthesis and drug development. This compound is often referred to by its abbreviated name, BDB-HCl.
Scientific Research Applications
Thermal Management in Inverted Perovskite Solar Cells
BMDP hydrochloride has been utilized in a multi-functional thermal management strategy for inverted perovskite solar cells (PSCs). This approach addresses thermal-induced self-degradation and recombination losses, which are significant challenges in the performance of PSCs . The compound aids in efficient thermal management, trap passivation, ion migration elimination, hydrophobic improvement, and interface electric field enhancement. This results in improved thermal conductivity and accelerated heat dissipation, leading to stable and efficient solar cells even at high temperatures .
Analytical Reference Standard for Forensic Chemistry
As an analytical reference standard, BMDP hydrochloride is used in forensic chemistry and toxicology. It serves as a reference for the identification and quantification of substances within a given sample. This is particularly relevant in the analysis of drugs of abuse, where precise and accurate measurements are crucial .
Research on Psychoactive Compounds
BMDP hydrochloride is structurally analogous to certain narcotics and is used in research to understand the pharmacology and toxicology of psychoactive compounds. Its role in such studies is to provide insights into the physiological and toxicological properties of new designer drugs .
Calibration Standard in Mass Spectrometry
In mass spectrometry, BMDP hydrochloride is employed as a calibration standard. It helps in calibrating the instruments to ensure accurate mass measurements of various compounds, which is essential for both qualitative and quantitative analyses in chemical research .
Study of Substituted Cathinones
The compound is also used in the study of substituted cathinones, a class of compounds that includes several psychoactive substances. Research involving BMDP hydrochloride can lead to a better understanding of the chemical properties and potential effects of these substances .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(benzylamino)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3.ClH/c1-12(18-10-13-5-3-2-4-6-13)17(19)14-7-8-15-16(9-14)21-11-20-15;/h2-9,12,18H,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHNGQFGIQHOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC2=C(C=C1)OCO2)NCC3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701341945 | |
Record name | 3,4-Methylenedioxy-N-benzylcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701341945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) | |
CAS RN |
1823274-68-5 | |
Record name | 3,4-Methylenedioxy-N-benzylcathinone (hydrochloride) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1823274685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Methylenedioxy-N-benzylcathinone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701341945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-METHYLENEDIOXY-N-BENZYLCATHINONE (HYDROCHLORIDE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC23C39YAY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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